molecular formula C6H5BFNO4 B1527647 2-Fluoro-3-carboxypyridine-5-boronic acid CAS No. 1451393-51-3

2-Fluoro-3-carboxypyridine-5-boronic acid

Cat. No. B1527647
M. Wt: 184.92 g/mol
InChI Key: NINXDEFTKZXEEA-UHFFFAOYSA-N
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Description

2-Fluoro-3-carboxypyridine-5-boronic acid (CAS Number: 1451393-51-3) is a boronic acid derivative that is widely used in various scientific experiments . This compound contains both a pyridine ring and a boronic acid group, making it a versatile molecule for a range of applications.


Molecular Structure Analysis

The IUPAC name for this compound is 5-(dihydroxyboryl)-2-fluoronicotinic acid . The InChI code is 1S/C6H5BFNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) and the InChI key is NINXDEFTKZXEEA-UHFFFAOYSA-N . The molecular weight is 184.92 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Boronic Acid-Diol Complexation

Boronic acids, including 2-Fluoro-3-carboxypyridine-5-boronic acid, are utilized extensively in biomaterials due to their ability to bind biologically relevant diols, such as saccharides and peptidoglycans. This property is leveraged to prepare hydrogels with dynamic covalent or responsive behavior, highlighting the importance of understanding structure-reactivity relationships to enhance binding affinity for applications in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Colorimetric Sensing

Boronic acid derivatives have been developed for colorimetric turn-on sensing of fluoride ions in water/chloroform mixtures. This application is crucial for environmental monitoring and medical diagnostics, where the selective detection of fluoride ions can indicate water quality or health status (Wade & Gabbaï, 2009).

Fluorescent Chemosensors

The interaction of boronic acids with cis-1,2-diols forms the basis for fluorescent sensors designed to probe carbohydrates and bioactive substances. Recent progress in this area includes the development of boronic acid-based sensors for L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, demonstrating the versatility of boronic acids in biomedical research and diagnostics (Huang et al., 2012).

Metal-Organic Frameworks (MOFs)

Boric acid-functionalized lanthanide metal-organic frameworks (LMOFs) have been created for the selective ratiometric fluorescence detection of fluoride ions. This innovative approach leverages the unique optical properties of LMOFs for the determination of fluoride ions in water, showing potential for environmental sensing applications (Yang et al., 2017).

Direct Amide Formation Catalysts

Novel N,N-di-isopropylbenzylamineboronic acid derivatives have been synthesized and evaluated for their reactivity as catalysts in the direct formation of amides from carboxylic acids and amines. This application underscores the role of boronic acids in facilitating organic synthesis processes, particularly in the development of more efficient and environmentally friendly catalytic systems (Arnold et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

5-borono-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXDEFTKZXEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262694
Record name 5-Borono-2-fluoro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-carboxypyridine-5-boronic acid

CAS RN

1451393-51-3
Record name 5-Borono-2-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Borono-2-fluoro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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